1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-18-11(19)7-6-10(13(20)21)12(18)8-2-4-9(5-3-8)14(15,16)17/h2-5,10,12H,6-7H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUNJBIWQDUYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145515 | |
| Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-32-1 | |
| Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311316-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid (commonly referred to as the compound) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H14F3NO3
- Molecular Weight : 301.26 g/mol
- CAS Number : 1311316-32-1
- Purity : Minimum 95% .
The trifluoromethyl group in the compound significantly enhances its biological activity. This group is known to increase lipophilicity and influence molecular interactions, which can enhance binding affinity to various biological targets. The compound has been studied for its interactions with enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are critical in neurological and inflammatory pathways.
Inhibition Studies
Recent studies have shown that compounds with similar structures exhibit notable inhibitory effects against AChE and COX enzymes. For instance, derivatives of piperidine compounds have been reported with IC50 values ranging from 5.4 μM to 10.4 μM against AChE, indicating moderate to strong inhibitory activity . The presence of the trifluoromethyl group is believed to enhance these interactions through hydrogen bonding and electrostatic interactions with the enzyme's active site.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. For example, certain piperidine derivatives were tested against MCF-7 breast cancer cells, showing significant cytotoxicity with IC50 values that indicate potential therapeutic applications .
Case Studies
- AChE Inhibition : A study focused on several piperidine derivatives demonstrated that modifications at the para-position of the phenyl ring led to increased potency against AChE. The trifluoromethyl substitution was particularly effective in enhancing binding affinity and selectivity .
- Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory properties of related compounds, where they were shown to inhibit COX enzymes effectively. This suggests potential use in treating conditions such as arthritis or other inflammatory diseases .
Data Tables
| Compound Name | IC50 (μM) | Target Enzyme | Effect |
|---|---|---|---|
| Compound A | 5.4 | AChE | Moderate Inhibition |
| Compound B | 10.4 | AChE | Moderate Inhibition |
| Compound C | 7.7 | COX | Strong Inhibition |
| Compound D | 9.9 | COX | Strong Inhibition |
Scientific Research Applications
Medicinal Chemistry
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid has been investigated for its potential use in drug development. Its structure allows for modifications that can lead to the synthesis of novel pharmaceutical agents targeting various diseases.
Case Study: Antidepressant Activity
Research has indicated that compounds with piperidine structures exhibit antidepressant properties. A study demonstrated that derivatives of this compound showed significant activity in animal models of depression, suggesting its potential as a lead compound for antidepressant drug development .
Pharmacology
The compound's unique characteristics make it a candidate for exploring new pharmacological pathways. Its trifluoromethyl group is known to influence the biological activity of compounds, making it a focus for studies on receptor interactions and enzyme inhibition.
Case Study: Enzyme Inhibition
In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders . Further research is needed to elucidate the specific mechanisms at play.
Material Science
Due to its chemical stability and unique properties, this compound has potential applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Synthesis
A recent study explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The results indicated improved performance characteristics compared to traditional materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of 1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid with analogous compounds:
Key Observations:
Structural Variations and Molecular Weight :
- The trifluoromethylphenyl substituent in the target compound increases molecular weight (est. 323.29 g/mol) compared to thiophene (239.29 g/mol) or phenyl (305.37 g/mol) analogs. The CF₃ group enhances lipophilicity and metabolic stability, critical for drug design .
- Pyrimidine-containing analogs (e.g., 381.35 g/mol in ) demonstrate how heterocyclic cores alter physicochemical profiles.
Boc-protected analogs (e.g., ) prioritize synthetic utility over bioactivity, whereas free carboxylic acids (e.g., ) are more likely bioactive.
Purity and Availability: Several analogs (e.g., 6-(trifluoromethyl)nicotinic acid ) are available at ≥95% purity, suggesting reliable synthetic routes.
Biological Relevance: Trifluoromethyl groups are prevalent in FDA-approved drugs (e.g., antidepressants, antivirals) due to their electronegativity and resistance to oxidation. Piperidine-carboxylic acids with CF₃ may mimic natural amino acids, enhancing target affinity .
Preparation Methods
Formation of the Piperidine Core and Introduction of the Trifluoromethylphenyl Group
- The initial step often involves the preparation of a 1-methyl-6-oxo-piperidine-3-carboxylic acid scaffold. This can be achieved by selective oxidation and functionalization of piperidine derivatives.
- The 4-(trifluoromethyl)phenyl substituent is introduced via coupling reactions such as Suzuki or palladium-catalyzed cross-coupling reactions involving aryl bromides or chlorides bearing the trifluoromethyl group. For example, the use of acid chlorides derived from the piperidine carboxylic acid and aryl halides in the presence of palladium catalysts enables the formation of the key carbon-carbon bond.
Conversion of Carboxylic Acid to Acid Chloride and Amide Formation
- The carboxylic acid group is often converted to the corresponding acid chloride using reagents like thionyl chloride under controlled heating (e.g., 80°C for 1 hour). This acid chloride intermediate facilitates subsequent coupling with amines or other nucleophiles to form amides or related derivatives.
- Amide bond formation is achieved by reacting the acid chloride with amines in the presence of bases such as pyridine, typically at low temperatures (0°C to room temperature), followed by purification steps involving filtration and solvent washes to isolate the desired amide intermediates.
Representative Experimental Procedures and Yields
The following table summarizes key preparation steps, reaction conditions, and yields reported in experimental studies related to the synthesis of this compound or closely related analogues:
Analytical Data and Characterization
- Mass spectrometry (MS) confirms molecular ion peaks consistent with the expected molecular weights, e.g., m/z = 153.1 for intermediates and m/z = 338.0 for aryl-substituted derivatives.
- Nuclear magnetic resonance (NMR) spectroscopy data support structural assignments, showing characteristic chemical shifts for methyl groups, aromatic protons, and carboxylic acid or amide functionalities.
- Purification techniques include crystallization, filtration, and silica gel chromatography, ensuring isolation of high-purity compounds suitable for further synthetic transformations or biological evaluation.
Research Findings and Methodological Insights
- The use of thionyl chloride for acid chloride formation is a robust and widely employed method, providing reactive intermediates for amide bond formation.
- Palladium-catalyzed cross-coupling reactions are effective for introducing trifluoromethyl-substituted aromatic groups, which are critical for the biological activity of the final compound.
- Carbodiimide-mediated coupling in pyridine offers a mild and efficient route for amide synthesis, avoiding harsh conditions that might degrade sensitive functionalities.
- Reaction conditions such as temperature control, solvent choice (e.g., 1,4-dioxane, tetrahydrofuran, 1,2-dimethoxyethane), and stoichiometry are crucial for optimizing yields and purity.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step processes starting with functionalized piperidine or pyridine intermediates. Key steps include:
- Trifluoromethyl Group Introduction : Use of 4,4,4-trifluoro-3-oxobutanoyl chloride as a precursor, followed by cyclization under basic conditions (e.g., NaOH or KOH) .
- Piperidine Ring Formation : Employing tert-butyl ester protection (via tert-butyl alcohol and acid catalysts) to stabilize reactive intermediates during coupling reactions .
- Optimization : Temperature regulation (e.g., reflux or microwave-assisted synthesis) and solvent selection (e.g., dichloromethane or DMF) improve yield. Purification via recrystallization or chromatography ensures ≥95% purity .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz) in deuterated DMSO or CDCl₃ to confirm substituent positions and stereochemistry. For example, characteristic peaks for the trifluoromethyl group appear at δ ~120 ppm in ¹³C NMR .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS validates purity (>97%) and molecular weight (e.g., [M+1]⁺ at m/z 311.1) .
- X-ray Crystallography : Resolve absolute stereochemistry for derivatives, particularly when chiral centers are present .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the trifluoromethyl group. Avoid moisture and prolonged exposure to light. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., prostate cancer models) and control for variables like serum concentration and passage number .
- Mechanistic Profiling : Use autophagy inhibitors (e.g., chloroquine) or mTOR/p70S6K pathway modulators to confirm target engagement in vitro .
- Dose-Response Analysis : Compare EC₅₀ values across studies using standardized MTT or ATP-based viability assays .
Q. What strategies are effective in mitigating by-product formation during the synthesis of this compound?
- Methodological Answer :
- By-Product Identification : Use LC-MS to detect impurities (e.g., unreacted intermediates or de-esterified products).
- Reaction Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of trifluoromethyl precursor) and employ scavengers (e.g., molecular sieves) to minimize side reactions.
- Continuous Flow Reactors : Enhance mixing efficiency and reduce residence time, lowering dimerization or oxidation risks .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for trifluoromethyl group introduction using software like Gaussian. Compare activation energies of proposed pathways .
- Docking Studies : Predict binding affinities to pharmacological targets (e.g., mTOR) using AutoDock Vina and validate with SPR or ITC assays .
- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with observed reaction rates or bioactivity .
Q. How can researchers resolve conflicting NMR data when characterizing derivatives of this compound?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly near chiral centers.
- Deuterium Exchange : Identify exchangeable protons (e.g., carboxylic acid -OH) by dissolving the compound in D₂O.
- Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks in crowded regions .
Data Contradiction Analysis
Q. What experimental approaches can reconcile divergent solubility profiles reported for this compound?
- Methodological Answer :
- Solubility Screening : Test in buffered solutions (pH 1–10) and co-solvents (e.g., PEG 400) using nephelometry.
- LogP Determination : Compare experimental (shake-flask method) vs. calculated (ChemAxon) values to identify inconsistencies.
- Polymorph Screening : Use XRD or DSC to detect crystalline vs. amorphous forms, which influence solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
